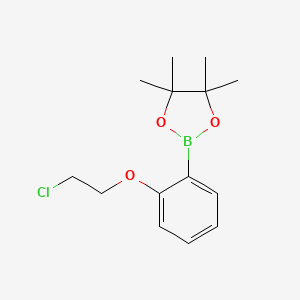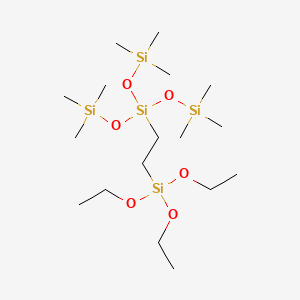
Tris(trimethylsiloxy)silylethyltriethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trimethylsiloxy)silylethyltriethoxysilane is an organosilicon compound . It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . The compound is notable as having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol .
Synthesis Analysis
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .Molecular Structure Analysis
The molecular structure of Tris(trimethylsiloxy)silylethyltriethoxysilane is characterized by a silicon group connected to three trimethylsilyl groups . This makes a tri(trimethylsilyl)silyl group (TTMSS or TMS3Si) and a silicon group connected to three tert-butyl groups .Chemical Reactions Analysis
Tris(trimethylsiloxy)silylethyltriethoxysilane is used in hydrosilylations of carbonyls, radical reactions, reductions of acid chlorides, and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .Physical And Chemical Properties Analysis
Tris(trimethylsiloxy)silylethyltriethoxysilane is a colorless liquid . It has a density of 0.852 g/mL at 25 °C . The boiling point is 82–84 °C .Aplicaciones Científicas De Investigación
Textile Treatment
Tris(trimethylsiloxy)silylethyltriethoxysilane has been used in the preparation and characterization of silicone modified polyurethane acrylates, which are applied in textile treatment . The surface aggregation of tris(trimethylsiloxy)silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .
Hydrophobic and Oleophilic Textiles
The compound has been used to transform ordinary cotton textiles into hydrophobic and oleophilic textiles . These textiles have been used in oil/water separation studies .
Surface Hydrophobicity and Water Resistance
Research has shown that side-chain tris(trimethylsiloxy)silyl propyl groups exhibit a definite surface migration trend in polyurethane films, which results in improved surface hydrophobicity and water resistance .
Radical Reductions
Tris(trimethylsiloxy)silylethyltriethoxysilane has been used as a radical-based reagent in organic chemistry, particularly in radical reductions .
Hydrosilylation
This compound has also been used in hydrosilylation reactions . Hydrosilylation is a process that introduces a silicon-hydrogen bond across a multiple bond, such as a carbon-carbon double bond .
Consecutive Radical Reactions
Tris(trimethylsiloxy)silylethyltriethoxysilane has been used in consecutive radical reactions . These reactions involve a series of radical intermediates and can be used to create complex molecules .
Polymerization
The compound plays a strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Material Science
Tris(trimethylsiloxy)silylethyltriethoxysilane has found multiple applications in material science . Its unique properties make it a valuable component in the development of new materials .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Direcciones Futuras
Tris(trimethylsiloxy)silylethyltriethoxysilane is used in various applications due to its unique properties. It is used in hydrosilylations of carbonyls, radical reactions, reductions of acid chlorides, and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions . It forms complexes with transition metals and main group elements . Future research and applications may continue to explore these properties and find new uses for this compound.
Propiedades
IUPAC Name |
triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHRRQYSNARDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H46O6Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsiloxy)silylethyltriethoxysilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

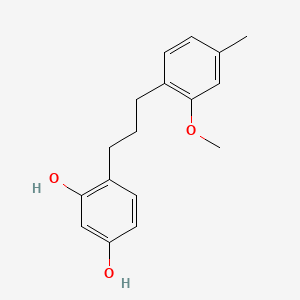
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)
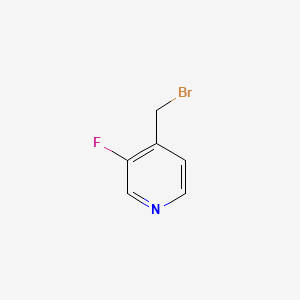
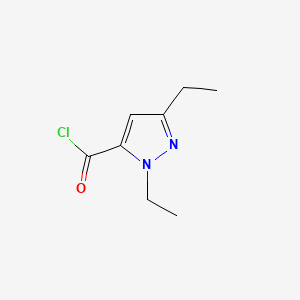

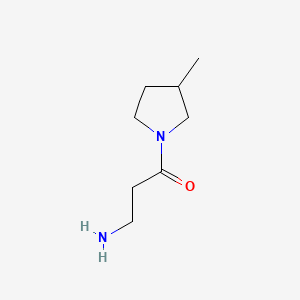
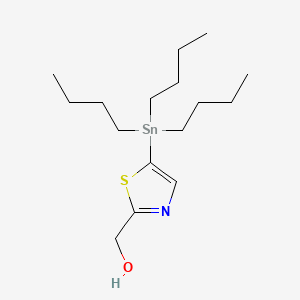
![3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594545.png)

